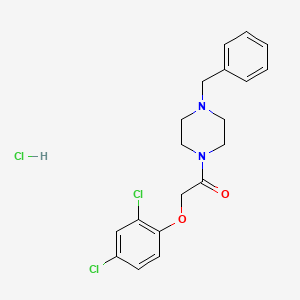

1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride

Description

1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone hydrochloride is a piperazine-based ethanone derivative featuring a benzyl group at the 4-position of the piperazine ring and a 2,4-dichlorophenoxy substituent on the ethanone backbone. The compound is synthesized via nucleophilic substitution, where a benzyl chloride derivative reacts with a precursor (e.g., 2-(2,4-dichlorophenoxy)ethanone) in dichloromethane, followed by hydrochloride salt formation using methanol and HCl gas .

Propriétés

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O2.ClH/c20-16-6-7-18(17(21)12-16)25-14-19(24)23-10-8-22(9-11-23)13-15-4-2-1-3-5-15;/h1-7,12H,8-11,13-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUJSQWYHGMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-benzylpiperazine with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antidepressant Activity:

Research indicates that compounds similar to 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone hydrochloride exhibit significant antidepressant properties. Studies have shown that such piperazine derivatives can modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. For instance, a study found that derivatives of piperazine were effective in animal models of depression, suggesting potential for further development into antidepressant medications .

2. Antipsychotic Effects:

The compound has also been investigated for its antipsychotic potential. Similar piperazine derivatives have been reported to interact with dopamine receptors, which play a key role in psychotic disorders. The modulation of these receptors may lead to reduced symptoms in conditions such as schizophrenia .

3. Anticancer Properties:

Recent studies have explored the anticancer effects of piperazine derivatives, including those with dichlorophenoxy substitutions. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways essential for tumor growth .

Neuropharmacological Applications

1. Acetylcholinesterase Inhibition:

The compound has been noted for its potential to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

2. Analgesic Properties:

Some studies suggest that piperazine derivatives can exhibit analgesic effects by modulating pain pathways in the central nervous system. This could provide a basis for developing new pain management therapies .

Research Tool

1. Molecular Probe:

Due to its unique structure, this compound serves as a molecular probe in pharmacological studies to understand receptor interactions and signaling pathways associated with various neurotransmitters.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the dichlorophenoxy group could influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is structurally analogous to several piperazine- or phenoxy-substituted ethanones. Key comparisons are outlined below:

Substituent Variations on the Phenoxy Group

*Calculated molecular weights based on formula.

Modifications on the Piperazine Ring

Replacement of Piperazine with Other Heterocycles

Key Research Findings

- Synthetic Flexibility: The compound’s synthesis is versatile; substituents on both phenoxy and piperazine groups can be modified to tune physicochemical properties. For example, methoxy groups improve solubility, while halogenated phenoxy groups enhance lipophilicity .

- Biological Relevance : Piperazine derivatives often exhibit acetylcholinesterase inhibitory activity, as seen in related compounds (e.g., ). The benzyl group may extend half-life by reducing metabolic degradation .

- Structural Drawbacks : Bulky substituents (e.g., naphthalenylmethoxy in ) may hinder blood-brain barrier penetration, whereas smaller groups (e.g., isopropyl in ) improve bioavailability .

Activité Biologique

Overview

1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential pharmacological activities. This compound is structurally related to other piperazine derivatives that exhibit a variety of biological effects, including interactions with neurotransmitter receptors and enzyme inhibition.

- IUPAC Name : this compound

- Molecular Formula : C20H22Cl2N2O2

- Molecular Weight : 393.31 g/mol

- CAS Number : 640240-51-3

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine moiety is known to facilitate binding to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Additionally, the dichlorophenoxy group may enhance the compound's lipophilicity, allowing for better penetration across the blood-brain barrier.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic properties. A study involving rodent models demonstrated significant reductions in anxiety-like behaviors when treated with piperazine derivatives, suggesting that this compound could be effective in managing anxiety disorders .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is another critical aspect of the biological activity of this compound. AChE plays a vital role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased acetylcholine levels, which may enhance cognitive functions. Preliminary studies have shown that related compounds exhibit moderate AChE inhibitory activity .

Case Studies

- Study on Cognitive Enhancement : A study investigated the effects of various piperazine derivatives on cognitive function in mice. The results indicated that administration of these compounds led to improved memory retention and learning capabilities, likely due to their action on cholinergic systems .

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of piperazine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate oxidative damage in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution between 2,4-dichlorophenoxyacetyl chloride and 4-benzylpiperazine. Key steps include:

- Coupling reaction : Use anhydrous dichloromethane as a solvent under nitrogen atmosphere to minimize hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization from ethanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural conformation of this compound validated?

- Methodology :

- X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., C–N–C in piperazine ring: ~111°) and confirms stereochemistry .

- Spectroscopic analysis :

- ¹H NMR : Benzyl protons resonate as a singlet at δ 3.6–3.8 ppm; dichlorophenoxy protons appear as doublets (δ 6.8–7.2 ppm) .

- FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C ether linkage) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial activity : Test against Staphylococcus aureus (MIC assay) and Candida albicans (disk diffusion), referencing structurally similar compounds (e.g., 2-chloro-1-(4-chlorophenoxy)phenyl ethanone with MIC = 8 µg/mL) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

- Methodology :

- SAR studies : Compare with analogs (e.g., 2-fluorophenoxy vs. 2,4-dichlorophenoxy derivatives). For example:

| Substituent | Activity (IC₅₀, µM) |

|---|---|

| 2,4-diCl | 12.5 (Antifungal) |

| 4-F | 25.0 |

- Computational modeling : Docking simulations (AutoDock Vina) to predict binding affinity to fungal CYP51 (target for azole-like activity) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology :

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤0.1% v/v).

- Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 µM) to minimize plate-edge effects .

- Meta-analysis : Compare with analogs (e.g., 2-(4-chlorophenoxy)ethanol, IC₅₀ = 18 µM) to identify trends in halogen positioning .

Q. What strategies are effective for improving metabolic stability in vivo?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked glucuronide) to enhance solubility and reduce hepatic clearance .

- Microsomal stability assay : Incubate with rat liver microsomes (RLM); measure half-life (t₁/₂) via LC-MS. Current t₁/₂ = 45 min suggests need for stabilization .

Q. How can the mechanism of action be elucidated beyond preliminary phenotypic assays?

- Methodology :

- Transcriptomics : RNA-seq of treated C. albicans to identify dysregulated pathways (e.g., ergosterol biosynthesis) .

- Pull-down assays : Biotinylated compound + streptavidin beads to isolate protein targets from fungal lysates .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.